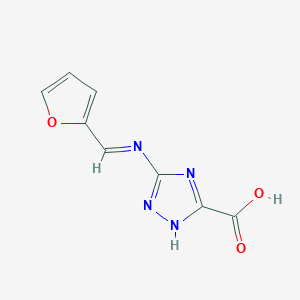
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxylic acid group, which contribute to its unique chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-1,2,4-triazole-5-carboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or hydrazine (N₂H₄).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted triazole derivatives.
科学研究应用
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用机制
The mechanism of action of 3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .
相似化合物的比较
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
3-Amino-1H-1,2,4-triazole-5-carboxylic acid: Another precursor used in the synthesis.
Nitrofurantoin analogues: Compounds with similar furan and triazole structures, known for their antimicrobial properties.
Uniqueness
3-((Furan-2-ylmethylene)amino)-1H-1,2,4-triazole-5-carboxylicacid stands out due to its unique combination of a furan ring, a triazole ring, and a carboxylic acid group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
属性
分子式 |
C8H6N4O3 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC 名称 |
3-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7(14)6-10-8(12-11-6)9-4-5-2-1-3-15-5/h1-4H,(H,13,14)(H,10,11,12)/b9-4+ |
InChI 键 |
NDTVTDCPWSNZJY-RUDMXATFSA-N |
手性 SMILES |
C1=COC(=C1)/C=N/C2=NNC(=N2)C(=O)O |
规范 SMILES |
C1=COC(=C1)C=NC2=NNC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


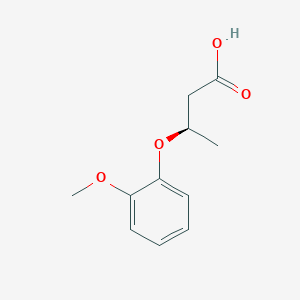
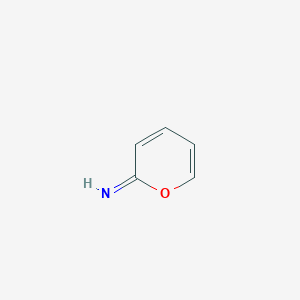

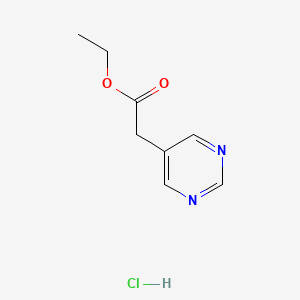
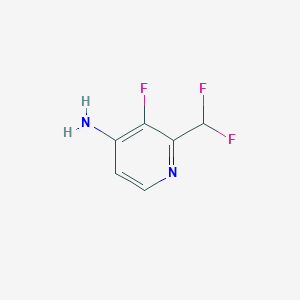
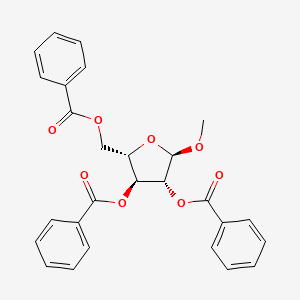
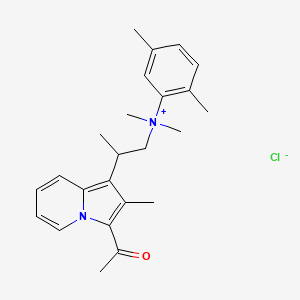
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
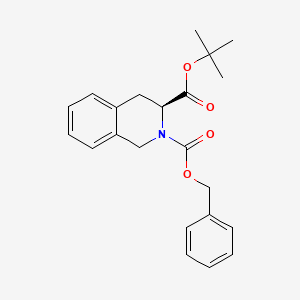
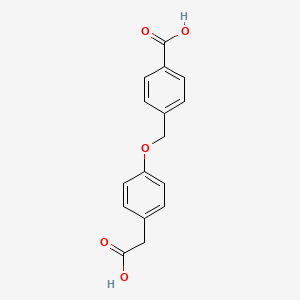

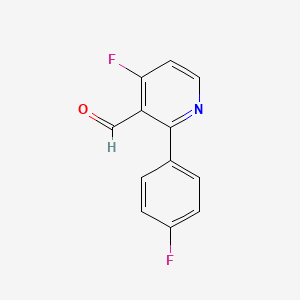
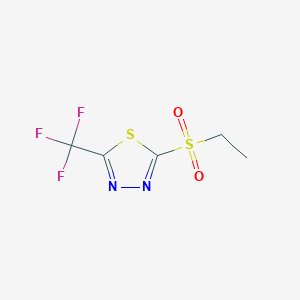
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
